molecular formula C14H7F6N5O B608370 (Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole CAS No. 1388841-50-6

(Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole

Cat. No. B608370
CAS RN: 1388841-50-6
M. Wt: 375.23
InChI Key: LDFXTRYMMZGKIC-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,4-triazole ring, a vinyl group, and a 1,3,4-oxadiazole ring. The presence of the 3,5-bis(trifluoromethyl)phenyl group suggests that the compound may have interesting electronic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The electron-withdrawing trifluoromethyl groups could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the electron-withdrawing trifluoromethyl groups and the electron-donating nitrogen atoms in the triazole and oxadiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl groups could potentially increase its lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

  • Electron-Transporting Properties

    The compound has been studied for its potential in enhancing the electron affinity of aromatic oxadiazole and triazole chromophores, particularly in luminescent copoly(aryl ether)s. These materials have shown promise in optical and electrochemical applications due to their efficient excitation energy transfer and modified molecular orbital energy levels (Chen & Chen, 2004).

  • Synthesis and Structural Analysis

    Research has been conducted on the improved synthesis of perfluoroalkyl substituted 1,3,4-oxadiazoles, which serve as precursors for corresponding 1,2,4-triazoles. These compounds have been characterized using various spectroscopy methods and differential scanning calorimetry (Grünebaum et al., 2016).

  • Fluorescence Properties

    Studies on the solid-state synthesis and linear, nonlinear fluorescence of 1,3,4-oxadiazole derivatives have shown their potential in producing strong fluorescence emissions. These properties make them suitable for applications in fluorescence spectroscopy and imaging (Wei, 2007).

  • Biological Activities

    The compound has been included in the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups. These derivatives have shown anticancer activities, particularly against MCF-7 cells, indicating potential pharmaceutical applications (Dürüst et al., 2014).

  • Applications in Polymer Chemistry

    Research has explored the synthesis and characterization of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units through click chemistry. These polymers exhibit good thermal stability and potential applications in the field of high-performance materials (Rahmani & Mahani, 2015).

  • Metal−Organic Frameworks Construction

    The compound has been used in the construction of Metal−Organic Frameworks (MOFs) with various metal ions. These MOFs have potential applications in catalysis, gas storage, and separation processes (Zhao et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. It could potentially act as a ligand for various receptors or enzymes, depending on its structure and functional groups .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or materials .

Biochemical Analysis

Biochemical Properties

KPT-251 binds in the NES-binding groove, which is located on the central, convex side of the CRM1 ring . This binding interaction is crucial for the biochemical activity of KPT-251. The compound interacts with several proteins, including p53, pRb, and survivin . These interactions modulate the levels of these proteins, influencing biochemical reactions within the cell .

Cellular Effects

KPT-251 has been shown to suppress melanoma cell proliferation . It modulates levels of p53, pRb, survivin, and ERK phosphorylation, leading to cell-cycle arrest and apoptosis . The compound’s influence on cell function extends to its impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of KPT-251 involves its binding to the NES-binding groove of the CRM1 ring . This binding prevents the export of proteins from the nucleus, leading to an accumulation of these proteins within the nucleus . This accumulation can lead to changes in gene expression and can trigger cell-cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, KPT-251 has been shown to induce cell-cycle arrest and apoptosis over a period of 72 hours . This suggests that the compound’s effects are not immediate but occur over time. The stability and degradation of KPT-251 in these settings have not been explicitly reported.

Dosage Effects in Animal Models

In animal models, KPT-251 has been shown to effectively suppress the growth of MV4-11 cells when administered at a dosage of 75 mg/kg/day . It has also been shown to suppress tumor growth in melanoma xenograft models when administered at a dosage of 50 mg/kg . These studies suggest that the effects of KPT-251 can vary with different dosages.

Transport and Distribution

KPT-251 is an inhibitor of CRM1, a protein that mediates the transport of proteins from the nucleus to the cytoplasm . By binding to CRM1, KPT-251 prevents the export of proteins, leading to their accumulation within the nucleus . This suggests that KPT-251 influences the distribution of proteins within cells.

Subcellular Localization

KPT-251 induces the nuclear accumulation of several proteins, including p53, pRb, and survivin . This suggests that KPT-251 influences the subcellular localization of these proteins, directing them to the nucleus. The compound may also influence the activity or function of these proteins by altering their subcellular localization .

properties

IUPAC Name

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFXTRYMMZGKIC-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.